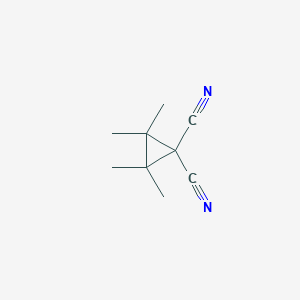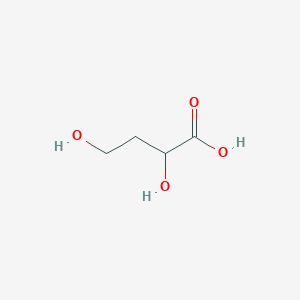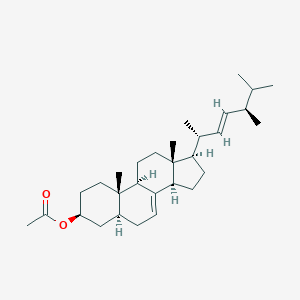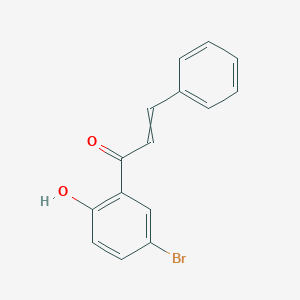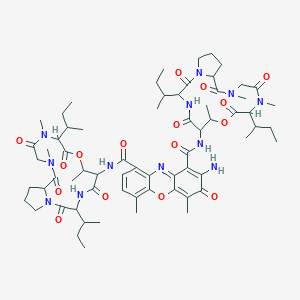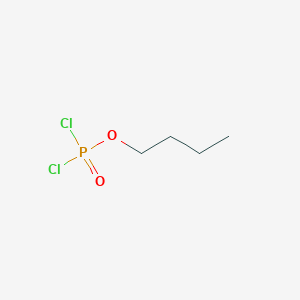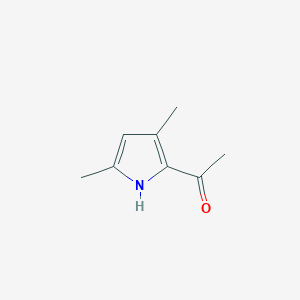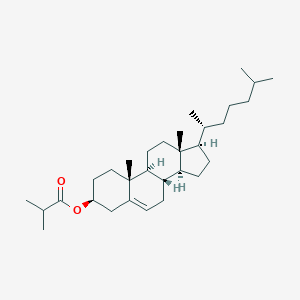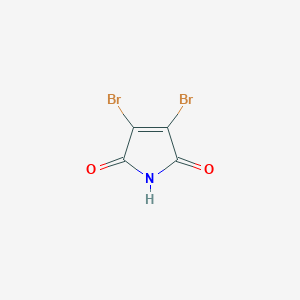
3,4-Dibromo-1h-pyrrole-2,5-dione
Vue d'ensemble
Description
3,4-Dibromo-1H-pyrrole-2,5-dione is a small pyrrolidone molecule which features two bromine atoms and a free nitrogen . The unsaturated dibromo motif is a covalent ligand for thiol groups, and may be used to label cysteine residues in proteins .
Synthesis Analysis
A series of 11 chalcones was synthesized from 1-(4-acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione with various substituted benzaldehyde under solvent-free conditions using silica-sulphuric acid as a catalyst . The yields of chalcones are more than 90% .Molecular Structure Analysis
The molecular formula of 3,4-Dibromo-1H-pyrrole-2,5-dione is C4HBr2NO2 . It has a molecular weight of 254.87 .Chemical Reactions Analysis
The unsaturated dibromo motif in 3,4-Dibromo-1H-pyrrole-2,5-dione is a covalent ligand for thiol groups . This allows it to bind two thiols at a time, making it useful for labeling cysteine residues in proteins .Physical And Chemical Properties Analysis
3,4-Dibromo-1H-pyrrole-2,5-dione is a crystal with a melting point of 228°C . It has a purity/analysis method of >98.0% (HPLC,T) . It has a maximum wavelength (λmax) of 243 nm (MeOH) .Applications De Recherche Scientifique
Synthesis of Chalcones
3,4-Dibromo-1h-pyrrole-2,5-dione has been used in the synthesis of chalcones through the Claisen-Schmidt condensation . The yields of chalcones are more than 90%. Chalcones are α,β-unsaturated ketones containing the reactive ketoethylenic group –CO–CH=CH–. They display many biological activities, for example, antiviral, anti-inflammatory, antimicrobial, antimitotic, antitumor, cytotoxicity, analgesic, and antipyretic properties .
Anti-Inflammatory Agents
New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . These compounds have been evaluated for their structural and biological properties, including their potential as anti-inflammatory agents .
Labeling Cysteine Residues in Proteins
The unsaturated dibromo motif in 3,4-Dibromo-1h-pyrrole-2,5-dione is a covalent ligand for thiol groups, and may be used to label cysteine residues in proteins . The presence of two leaving groups on this molecule allows this linker to bind two thiols at a time .
Simulation Visualizations
3,4-Dibromo-1h-pyrrole-2,5-dione has been used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
Propriétés
IUPAC Name |
3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSKRPHKQWJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149942 | |
| Record name | Maleimide, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1h-pyrrole-2,5-dione | |
CAS RN |
1122-10-7 | |
| Record name | 3,4-Dibromo-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromomaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromomaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQ5P92W3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of the synthesized 4'-aminochalcone-based dibromomaleimides?
A1: These compounds feature a central 3,4-dibromo-1H-pyrrole-2,5-dione (dibromomaleimide) ring system. A crucial structural element is the 4'-aminochalcone moiety, connected to the dibromomaleimide ring through an amide linkage. This chalcone moiety consists of an aryl group linked to the dibromomaleimide via an α,β-unsaturated carbonyl system.
Q2: How were these 4'-aminochalcone-based dibromomaleimides synthesized?
A2: Researchers employed a multi-step synthetic approach starting with maleic anhydride and p-aminoacetophenone. While the specific details of each step are not provided in the abstracts, this approach suggests a combination of condensation, bromination, and amide coupling reactions to achieve the final structures.
Q3: What analytical techniques were used to confirm the structures of the synthesized compounds?
A3: The synthesized 4'-aminochalcone-based dibromomaleimides were characterized using a combination of spectroscopic and analytical methods. These include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and elemental analysis. These techniques provided complementary information about the functional groups, connectivity, and elemental composition of the molecules, confirming their successful synthesis.
Q4: What preliminary biological activities have been investigated for these compounds?
A4: The synthesized 4'-aminochalcone-based dibromomaleimides were screened for their antifungal and antibacterial properties. The minimum inhibitory concentration (MIC) was determined, providing insights into their potential as antimicrobial agents. The presence of both dibromomaleimide and chalcone moieties within these compounds, both known for their individual biological activities, makes them particularly interesting for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



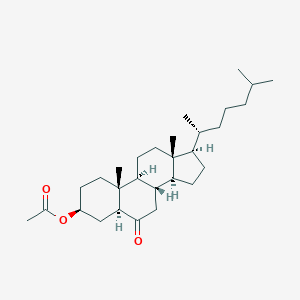

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
